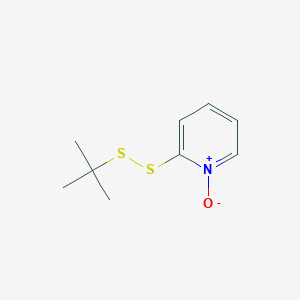
Ethyl 2-((2-hydroxy-3,5-bis(1-methylethyl)benzoyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((2-hydroxy-3,5-bis(1-methylethyl)benzoyl)amino)benzoate is an organic compound known for its unique chemical structure and properties. It is often used in various scientific research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-hydroxy-3,5-bis(1-methylethyl)benzoyl)amino)benzoate typically involves the esterification of 2-((2-hydroxy-3,5-bis(1-methylethyl)benzoyl)amino)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-hydroxy-3,5-bis(1-methylethyl)benzoyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-((2-oxo-3,5-bis(1-methylethyl)benzoyl)amino)benzoate.
Reduction: Formation of ethyl 2-((2-hydroxy-3,5-bis(1-methylethyl)benzoyl)amino)benzyl alcohol.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
Ethyl 2-((2-hydroxy-3,5-bis(1-methylethyl)benzoyl)amino)benzoate is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Used as an additive in lubricants and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-((2-hydroxy-3,5-bis(1-methylethyl)benzoyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((2-hydroxy-3,5-dimethylbenzoyl)amino)benzoate
- Ethyl 2-((2-hydroxy-3,5-di-tert-butylbenzoyl)amino)benzoate
- Ethyl 2-((2-hydroxy-3,5-diphenylbenzoyl)amino)benzoate
Uniqueness
Ethyl 2-((2-hydroxy-3,5-bis(1-methylethyl)benzoyl)amino)benzoate is unique due to the presence of the 3,5-bis(1-methylethyl) substituents on the benzoyl group, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
21958-34-9 |
|---|---|
Molecular Formula |
C22H27NO4 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
ethyl 2-[[2-hydroxy-3,5-di(propan-2-yl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C22H27NO4/c1-6-27-22(26)16-9-7-8-10-19(16)23-21(25)18-12-15(13(2)3)11-17(14(4)5)20(18)24/h7-14,24H,6H2,1-5H3,(H,23,25) |
InChI Key |
YFKMEHAVSBMMIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC(=C2O)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


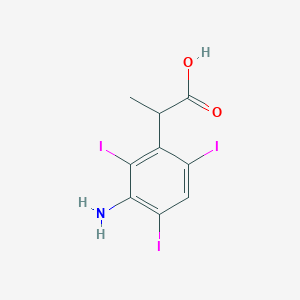




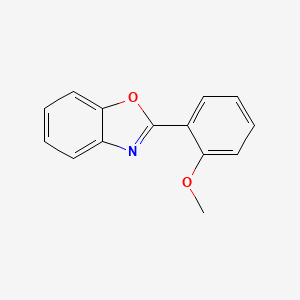
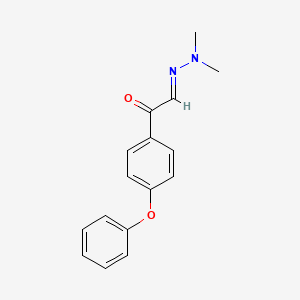


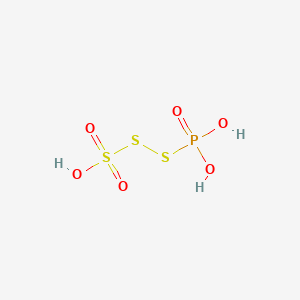
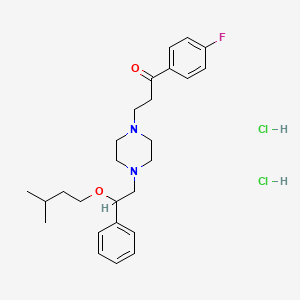
![(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol](/img/structure/B14708669.png)

